molecular formula C20H27N3O B2925429 N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide CAS No. 1259148-62-3

N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

Cat. No.: B2925429
CAS No.: 1259148-62-3
M. Wt: 325.456
InChI Key: QPDLDZZJSAOGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This acetamide derivative features a cycloheptyl ring system modified with a nitrile group, linked to a 2-methyl-3,4-dihydroquinoline moiety. Such a structure is often explored as a potential privileged scaffold in the development of novel therapeutic agents . Compounds with similar structural features are frequently investigated for their multi-target activity, particularly in areas such as anti-inflammatory and anticancer research, where they may exhibit mechanisms of action like lipoxygenase (LOX) inhibition . Researchers utilize this compound strictly in laboratory settings for studying enzyme interactions, receptor binding, and cellular pathways. It is supplied as a high-purity material to ensure experimental reproducibility and reliability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-16-10-11-17-8-4-5-9-18(17)23(16)14-19(24)22-20(15-21)12-6-2-3-7-13-20/h4-5,8-9,16H,2-3,6-7,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLDZZJSAOGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

This compound is a compound of interest due to its potential pharmacological properties. It belongs to a class of compounds that exhibit various biological activities, particularly in the fields of medicinal chemistry and drug development.

The compound is believed to interact with specific biological targets, including receptors and enzymes involved in various physiological processes. Research indicates that compounds with similar structures may exhibit:

  • Antidepressant Activity : Some quinoline derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Case Studies and Research Findings

  • Antidepressant Effects :
    • A study evaluating the effects of quinoline derivatives on depression models in rodents reported significant improvements in behavioral tests following administration of compounds similar to this compound. The mechanism was attributed to enhanced serotonergic activity.
  • Anticancer Activity :
    • In vitro studies on related quinoline compounds revealed potent cytotoxicity against breast cancer and leukemia cell lines. The observed effects were linked to the induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Properties :
    • Research indicated that certain analogs could downregulate the expression of TNF-alpha and IL-6 in macrophage cultures, highlighting their potential utility in treating inflammatory conditions.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEffectivenessReference
Quinoline Derivative AAntidepressantSignificant behavioral improvement[Study 1]
Quinoline Derivative BAnticancerCytotoxic against cancer cells[Study 2]
Quinoline Derivative CAnti-inflammatoryReduced cytokine levels[Study 3]

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamides

Compound Name Core Structure Key Substituents Notable Functional Groups
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide Acetamide backbone 1-cyanocycloheptyl, 2-methyl-3,4-dihydroquinoline Cyano (-CN), bicyclic dihydroquinoline
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) Acetamide backbone Methylamino carbonyl, cyanoethyl Cyano (-CN), carbamate-like group
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamide derivatives Acetamide backbone Benzothiazole, substituted phenyl (e.g., Cl, OMe) Trifluoromethyl (-CF3), halogen, methoxy
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide backbone 3,4-dichlorophenyl, thiazole Dichloro substitution, thiazole ring

Key Observations:

  • Heterocyclic Moieties: The dihydroquinoline in the target compound differs from benzothiazole or thiazole in electronic properties and spatial arrangement. Quinoline’s aromatic nitrogen could engage in π-π stacking or act as a hydrogen-bond acceptor, similar to thiazole derivatives.
  • The target compound’s methyl group on dihydroquinoline may offer moderate lipophilicity without the electron-withdrawing effects of halogens.

Table 3: Inferred Bioactivity and Toxicity

Compound Name Potential Bioactivity Toxicity Profile
This compound Possible CNS or enzyme modulation (quinoline similarity) Unknown; cyano group may pose toxicity risks
2-Cyano-N-[(methylamino)carbonyl]acetamide Not specified Insufficient toxicological data
Benzothiazole acetamides Likely antimicrobial or kinase inhibitors Patent data suggests therapeutic optimization
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Structural analogs used as ligands or antibiotics No acute toxicity reported in crystal study

Key Observations:

  • The dihydroquinoline moiety in the target compound shares structural motifs with bioactive molecules (e.g., antimalarials or kinase inhibitors), suggesting possible therapeutic applications.
  • Caution is warranted for the cyano group, as its metabolic conversion to cyanide or reactive intermediates could pose risks, though this remains unverified .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.